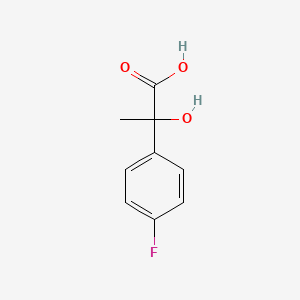

2-(4-Fluorophenyl)-2-hydroxypropionic acid

説明

Significance of Fluorinated Organic Compounds in Drug Discovery and Development

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties. patsnap.comnih.gov Fluorine's high electronegativity and small van der Waals radius allow it to modulate factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. patsnap.com This can lead to enhanced pharmacokinetic profiles, improved potency, and reduced metabolic degradation of drug candidates. fda.gov Consequently, a significant percentage of pharmaceuticals approved in recent years contain fluorine, highlighting the profound impact of this element on medicinal chemistry. rsc.org

Overview of Alpha-Hydroxy Carboxylic Acids as Key Intermediates in Organic Synthesis and Medicinal Chemistry

Alpha-hydroxy carboxylic acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. acs.orgresearchgate.net This structural motif imparts unique reactivity, making them valuable precursors and intermediates in a wide range of chemical transformations. google.comsigmaaldrich.com In medicinal chemistry, the AHA scaffold is present in numerous biologically active molecules and serves as a crucial building block for the synthesis of complex pharmaceutical agents. pnas.orgatamankimya.com Their ability to participate in various reactions, including oxidation, esterification, and the formation of amides, makes them versatile synthons for constructing diverse molecular architectures. google.com

Contextualization of 2-(4-Fluorophenyl)-2-hydroxypropionic acid and Related Chiral Fluorophenyl Hydroxypropionic Acids in Academic Research

Within the broader categories of fluorinated compounds and alpha-hydroxy acids, this compound and its chiral analogues have garnered significant attention in academic and industrial research. The presence of a fluorine atom on the phenyl ring, combined with the chiral center at the alpha-position, makes these compounds particularly interesting for stereoselective synthesis and as probes for understanding biological processes.

Role as Chiral Building Blocks and Synthetic Intermediates

This compound is a valuable chiral building block, or synthon, in organic synthesis. acs.org Its enantiomers serve as key starting materials for the asymmetric synthesis of more complex molecules, where controlling the three-dimensional arrangement of atoms is crucial for biological activity. The development of efficient methods for the enantioselective synthesis of this compound has been a focus of research, enabling access to optically pure products. acs.org These chiral synthons are particularly important in the pharmaceutical industry for the production of single-enantiomer drugs.

Association with Known Biologically Active Compounds and Metabolites

The significance of this compound is further highlighted by its association with well-known biologically active compounds.

Flurbiprofen Metabolites: This compound is recognized as a metabolite of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). fda.govclinpgx.orgdrugbank.com The metabolism of Flurbiprofen in the human body, primarily mediated by the cytochrome P450 enzyme CYP2C9, leads to the formation of hydroxylated derivatives, including 4'-hydroxy-flurbiprofen. clinpgx.orgdrugbank.com Understanding the metabolic fate of drugs like Flurbiprofen is crucial for assessing their efficacy and safety profiles.

Rhinovirus Protease Inhibitors: The chiral variants of fluorophenyl hydroxypropionic acids are integral components in the development of inhibitors targeting the 3C protease of human rhinoviruses (HRV), the primary cause of the common cold. nih.govpnas.orgnih.gov For instance, the (R)-enantiomer of 3-(4-fluorophenyl)-2-hydroxypropionic acid is a building block for the synthesis of AG7088 (Rupintrivir), a potent HRV 3C protease inhibitor. acs.org The fluorophenyl moiety of these inhibitors plays a critical role in their binding to the active site of the protease. nih.gov

Interactive Data Table for this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | sigmaaldrich.com |

| CAS Number | 81170-13-0 | sigmaaldrich.com |

| Molecular Formula | C₉H₉FO₃ | sigmaaldrich.com |

| Molecular Weight | 184.17 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | ZZCVUIWOTANGSM-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCVUIWOTANGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439557 | |

| Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81170-13-0 | |

| Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Fluorophenyl 2 Hydroxypropionic Acid and Its Derivatives

Enzymatic and Biocatalytic Synthesis Routes for Chiral Fluorophenyl Hydroxypropionic Acids

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. nih.gov The advantages of using enzymes include high regioselectivity and the avoidance of harsh reaction conditions that could lead to isomerization or racemization. nih.govresearchgate.net

| Process Parameter | Value | Reference |

| Product | (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid | nih.govacs.orgacs.orgresearchgate.net |

| Method | Continuous enzymatic process with membrane reactor | nih.govacs.orgacs.orgresearchgate.net |

| Space-Time Yield | 560 g/(L·d) | nih.govacs.orgacs.org |

| Enantiomeric Excess (ee) | > 99.9% | nih.govacs.orgacs.orgresearchgate.net |

| Overall Yield | 68-72% | nih.govacs.orgacs.orgresearchgate.net |

| Scale | Multi-kilogram | acs.orgacs.orgresearchgate.net |

The core of the aforementioned continuous enzymatic process is a highly stereoselective reduction of a keto acid precursor. nih.gov This is accomplished through a coupled enzyme system involving D-lactate dehydrogenase (D-LDH) and formate (B1220265) dehydrogenase (FDH). nih.govresearchgate.net

In this system, D-LDH, sourced from organisms like Leuconostoc mesenteroides, catalyzes the stereoselective reduction of the keto acid to the desired (R)-hydroxy acid, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor, which is oxidized to NAD+ in the process. nih.govresearchgate.net To ensure the economic feasibility of the process, the expensive NAD+ cofactor is continuously regenerated back to NADH. This regeneration is catalyzed by formate dehydrogenase (FDH), which oxidizes a co-substrate, such as ammonium (B1175870) formate, to carbon dioxide and ammonia. nih.govresearchgate.net This elegant cofactor regeneration system allows for the use of only a catalytic amount of the cofactor. mdpi.com

Achieving high enantiomeric excess and yields in biocatalytic reductions hinges on several factors. The inherent high stereoselectivity of the chosen enzyme, such as D-LDH, is the primary determinant of the enantiomeric purity of the product. nih.govresearchgate.net

The principles of enzymatic reduction and cofactor regeneration are widely applicable to the synthesis of various chiral hydroxyacids and amino acid derivatives. nih.govmdpi.com Reductive amination of α-keto acids using amino acid dehydrogenases is a prominent method for producing chiral amino acids due to the enzymes' stability, broad substrate specificity, and high enantioselectivity. mdpi.com For example, leucine (B10760876) dehydrogenase and phenylalanine dehydrogenase have been employed in the synthesis of key pharmaceutical intermediates. nih.govnih.gov

These biocatalytic strategies often involve whole-cell systems or isolated enzymes and can be applied to the synthesis of α-hydroxy ketones as well. acs.orgnih.gov The use of recombinant microorganisms overexpressing specific enzymes can make these processes more economically efficient. nih.gov

Continuous Enzymatic Processes for Efficient, Scalable Synthesis (e.g., utilizing membrane reactors for (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid)

Chemical Synthesis Approaches for Fluorophenyl Hydroxypropionic Acid Structures

While biocatalytic methods offer significant advantages, traditional chemical synthesis remains a valuable approach for producing fluorophenyl hydroxypropionic acid structures.

A documented chemical route involves the reaction of a propionic acid derivative with a fluorinated aromatic compound. For instance, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid can be synthesized by reacting 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenyl sulfinic acid, such as the sodium salt. epo.orggoogle.com

This reaction can be conducted in various solvents, including organic solvents, water, or mixtures thereof, at temperatures ranging from -20°C to 150°C. google.com A key advantage of this method is that it can directly yield a crystalline product that is easily purified. epo.orggoogle.com Furthermore, by using an optically active starting material, such as (+)-3-chloro-2-methyl-2-hydroxypropionic acid, the corresponding optically active product, (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, can be obtained with no loss of enantiomeric purity. epo.orggoogle.com The required 3-chloro-2-methyl-2-hydroxypropionic acid can be prepared via the chlorination of methacrylic acid. epo.orggoogle.com

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-chloro-2-methyl-2-hydroxypropionic acid | Sodium 4-fluorophenyl sulfinic acid | 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid | epo.orggoogle.com |

| (+)-3-chloro-2-methyl-2-hydroxypropionic acid | Sodium 4-fluorophenyl sulfinic acid | (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid | epo.orggoogle.com |

Stereoselective Chemical Synthesis Techniques for Related Hydroxypropionic Acid Derivatives

The stereoselective synthesis of α-hydroxypropionic acid derivatives is a critical area of research, as the chirality at the α-carbon significantly influences the biological activity of these molecules. While literature directly detailing the stereoselective synthesis of 2-(4-Fluorophenyl)-2-hydroxypropionic acid is specific, a variety of methods have been successfully applied to structurally related compounds, offering valuable insights and adaptable strategies. These techniques often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials to control the stereochemical outcome.

One prominent approach involves the stereocontrolled construction of stereocenters from a common chiral starting material. For instance, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids has been achieved using Garner's aldehyde as a chiral precursor. elsevierpure.com This method establishes the required stereochemistry through controlled reaction pathways starting from a well-defined chiral molecule.

Another key strategy is the use of enantioselective catalysis. For example, the synthesis of α-aryl-α-SCF₃-β²,²-amino acids has been accomplished through an enantioselective, ammonium salt-catalyzed α-trifluoromethylthiolation of isoxazolidin-5-ones. nih.gov This reaction, using a catalyst developed by Maruoka, allows for the creation of a quaternary substituted carbon center with high enantioselectivity (e.r. = 93:7). nih.gov Such catalytic systems are highly valuable as they can induce chirality with only a substoichiometric amount of the chiral catalyst.

Furthermore, direct fluorination of chiral precursors using selective reagents is a common technique. The synthesis of various fluorinated amino acids has been achieved using reagents like Selectfluor®, often in combination with a metal catalyst to direct the fluorination to a specific position. nih.gov For example, a Cu(II)-mediated catalytic C(sp³)-H direct fluorination has been used to create quaternary fluorinated centers by chelating with pyridine (B92270) and amide moieties, thus directing the fluorinating agent. nih.gov

The table below summarizes various stereoselective synthesis techniques applied to related hydroxypropionic acid and amino acid derivatives.

Table 1: Stereoselective Synthesis Techniques for Related Acid Derivatives

| Target Compound Class | Chiral Source/Catalyst | Key Reaction | Reagents | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|---|

| (2S,3R)- and (2S,3S)-ADHP* | Garner's aldehyde | Stereocontrolled construction | Multiple steps | High stereocontrol | elsevierpure.com |

| α-Aryl-α-SCF₃-β²,²-amino acids | Maruoka Catalyst (Ammonium Salt) | α-Trifluoromethylthiolation | CF₃S-transfer reagent | Excellent (e.r. = 93:7) | nih.gov |

| Quaternary Fluorinated Amino Acids | Cu(II) Complex | C(sp³)-H Direct Fluorination | Selectfluor® | Good to Excellent Yields | nih.gov |

*ADHP: 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Advanced Synthetic Strategies and Process Optimization for Fluorinated Alpha-Hydroxy Acids

The synthesis of fluorinated alpha-hydroxy acids, including this compound, benefits from advanced strategies that improve efficiency, yield, and scalability. These methods often involve novel reaction pathways, innovative technologies like flow chemistry, and the development of highly selective reagents.

Flow chemistry represents a significant advancement for the synthesis of fluorinated organic molecules. chemistryviews.org A protecting-group-free and semi-continuous process has been developed for producing racemic fluorinated α-amino acids, which can be adapted for α-hydroxy acids. chemistryviews.orgresearchgate.net This method typically involves a photooxidative cyanation of a fluorinated amine (or a related precursor) to form an α-amino nitrile, which is then subjected to acid-mediated hydrolysis. chemistryviews.orgresearchgate.net The advantages of flow chemistry include precise control over reaction parameters, the ability to handle unstable intermediates safely, and enhanced scalability, making it an attractive option for large-scale production. chemistryviews.org

The choice of fluorinating reagent is crucial for the successful synthesis of fluorinated compounds. Modern synthetic chemistry offers a range of nucleophilic and electrophilic fluorinating reagents. For the synthesis of α-fluoroalkyl-α-amino acids, which are structurally similar to fluorinated alpha-hydroxy acids, reagents such as DAST (diethylaminosulfur trifluoride), Deoxofluor, and Selectfluor® are extensively used. mdpi.com For instance, several analogs of 3-fluoro-2-oxo-3-phenylpropionic acid were synthesized and found to be potent competitive inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase. nih.gov

Modular assembly using fluorinated building blocks is another efficient strategy. nih.gov This approach utilizes readily available, simple fluorinated molecules as starting points for constructing more complex structures. Carbohydrates, for example, can serve as chiral starting materials to produce fluorinated building blocks, which are then used in subsequent reactions like the Pudovik or Horner-Wadsworth-Emmons reactions to create α-hydroxy phosphonates, demonstrating the utility of this modular approach. nih.gov

The table below details some advanced synthetic strategies applicable to the synthesis of fluorinated alpha-hydroxy acids.

Table 2: Advanced Synthetic Strategies for Fluorinated Alpha-Hydroxy Acids

| Strategy | Key Features | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Flow Chemistry | Semi-continuous process, protecting-group-free | Synthesis of racemic fluorinated α-amino acids via photooxidative cyanation and hydrolysis. researchgate.net | Scalability, safety in handling unstable intermediates, precise reaction control. chemistryviews.org | chemistryviews.orgresearchgate.net |

| Specialized Fluorinating Reagents | Use of modern electrophilic or nucleophilic reagents. | Synthesis of α-fluoroalkyl-α-amino acids using DAST, Deoxofluor, or Selectfluor®. mdpi.com | High efficiency and selectivity in introducing fluorine atoms. mdpi.com | mdpi.comnih.gov |

| Modular Assembly | Use of fluorinated building blocks from simple precursors. | Synthesis of α-hydroxy β-fluoro/β-trifluoromethyl phosphonates from carbohydrate-derived building blocks. nih.gov | Efficient construction of complex molecules, utilization of chiral pool. nih.govresearchgate.net | nih.govresearchgate.net |

| Catalytic C-H Fluorination | Direct fluorination of C-H bonds mediated by a catalyst. | Cu(II)-mediated synthesis of quaternary fluorinated amino acids. nih.gov | High selectivity, atom economy, access to previously difficult-to-make structures. | nih.gov |

Analytical Methodologies in Research on Fluorophenyl Hydroxypropionic Acids

Advanced Chromatographic and Spectrometric Techniques for Quantitative Analysis

Quantitative analysis of fluorophenyl hydroxypropionic acids relies heavily on the combination of chromatographic separation with highly sensitive spectrometric detection. This approach allows for the accurate measurement of the target compound, even at trace levels in complex sample matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification in Research Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of fluorinated organic compounds and their metabolites. researchgate.net Its high selectivity and sensitivity make it ideal for detecting these compounds in diverse research samples. The method typically involves separation using liquid chromatography followed by detection with a mass spectrometer, which can identify and quantify analytes with a high degree of certainty. researchgate.netdshs-koeln.de

The development of a robust LC-MS/MS method for analyzing compounds like 2-(4-Fluorophenyl)-2-hydroxypropionic acid in environmental matrices such as soil and water requires careful optimization of several stages. Sample preparation is a critical first step, often employing solid-phase extraction (SPE) to isolate and concentrate the analyte from the complex matrix, thereby removing interfering substances. nih.gov For water samples, a direct injection or a simple centrifugation step might be sufficient for less complex matrices. nih.gov

Chromatographic separation is typically achieved using a reverse-phase column (e.g., C18) with a gradient elution program. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape and ionization efficiency. nih.govnih.gov

The mass spectrometer is usually operated in negative electrospray ionization (ESI) mode for acidic compounds, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to ensure selectivity and reduce background noise. nih.gov

Method validation is performed according to established guidelines, such as the SANTE guidelines for pesticide residue analysis, to ensure the method is fit for purpose. researchgate.netsmithers.comesydops.graccredia.it Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), selectivity, and matrix effects. researchgate.netesydops.gr

Table 1: Illustrative LC-MS/MS Method Parameters for Analysis of a Fluorinated Aromatic Acid

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| LC System | Agilent 1260 Infinity or similar | nih.gov |

| Column | Kinetex C18 (2.1 x 100 mm, 2.6 µm) | nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.3 mL/min | |

| Injection Volume | 10 µL | nih.gov |

| Mass Spectrometry | ||

| MS System | Agilent 6460 Triple Quadrupole or similar | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |

| Gas Temperature | 350°C | nih.gov |

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of 3. nih.gov The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often set at a signal-to-noise ratio of 10. nih.gov

For fluorinated compounds in environmental samples, LC-MS/MS methods can achieve very low detection and quantification limits. For instance, methods for analyzing perfluorinated compounds (PFCs) in groundwater have demonstrated LODs in the range of 2 to 8 ng/L. nih.gov Similarly, for the analysis of other contaminants in water and soil, LOQs in the low ng/g or ng/mL range are achievable. nih.govnih.govfabad.org.tr The validation process confirms these limits and ensures the method's suitability for trace-level analysis in research studies. mdpi.com

Table 2: Representative Validation and Sensitivity Data for LC-MS/MS Analysis

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | acs.org |

| Recovery (%) | 70 - 120% | mdpi.comacs.org |

| Precision (RSD %) | < 15% | nih.gov |

| LOD | 0.01 - 5 ng/L (or ng/g) | nih.govnih.govfabad.org.tr |

| LOQ | 0.05 - 10 ng/L (or ng/g) | fabad.org.trmdpi.com |

Stereochemical Analysis and Enantiomeric Purity Determination (e.g., for chiral intermediates)

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. The determination of enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. wikipedia.orgrsc.org Chiral analysis is essential for characterizing chiral intermediates in asymmetric synthesis. rsc.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral arylpropionic acids. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times. mdpi.com

Alternatively, an indirect approach involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com The choice of mobile phase, often a normal-phase eluent like hexane/isopropanol, and temperature can significantly influence the separation and even the elution order of the enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Purity Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds like this compound. znaturforsch.com It provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.

For a comprehensive analysis of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect signals for the methyl protons, the aromatic protons (showing splitting patterns characteristic of a para-substituted ring), and the exchangeable protons of the hydroxyl and carboxylic acid groups. youtube.com

¹³C NMR reveals the different carbon environments within the molecule. Signals for the methyl carbon, the quaternary C2 carbon, the carboxyl carbon, and the distinct carbons of the fluorophenyl ring would be expected.

¹⁹F NMR is particularly powerful for fluorinated compounds. jeol.com It provides a direct way to confirm the presence and environment of the fluorine atom. The chemical shift and coupling constants (e.g., J-coupling to adjacent protons and carbons) offer valuable structural information. jeol.comrsc.orgrsc.org The large chemical shift range of ¹⁹F NMR makes it very sensitive to subtle changes in the electronic environment. jeol.comnih.gov Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and ¹⁹F-¹³C correlation spectroscopy, can be used to unambiguously assign all signals and confirm the structure. nih.govnih.gov

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~1.5 | Singlet (s) |

| Aromatic -CH | ~7.1 - 7.5 | Two Doublets (d) | |

| -OH | Variable | Broad Singlet (br s) | |

| -COOH | Variable, >10 | Broad Singlet (br s) | |

| ¹³C | -CH₃ | ~25 | |

| C-OH (C2) | ~75 | ||

| Aromatic C | ~115 - 140 | ||

| Aromatic C-F | ~160-165 (Doublet, ¹JCF) | ||

| -COOH | ~175-180 | ||

| ¹⁹F | Ar-F | ~ -110 to -120 | Multiplet |

Note: Predicted values are estimates based on analogous structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy in Compound Characterization Research

Infrared (IR) spectroscopy is a rapid and non-destructive technique used for the qualitative analysis of organic compounds by identifying the functional groups present in a molecule. rsc.orgquora.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. docbrown.info

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure:

O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid. docbrown.infolibretexts.org The O-H stretch of the tertiary alcohol will also contribute to this broadness, typically appearing around 3400-3200 cm⁻¹. ucalgary.ca

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid will appear in the range of 1760-1690 cm⁻¹. libretexts.org

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring. quora.com

C-F Stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ typically indicates the presence of a C-F bond.

C-O Stretching: Absorptions for the C-O bonds of the alcohol and carboxylic acid will be present in the 1320-1050 cm⁻¹ region. libretexts.orgvscht.cz

The combination of these characteristic peaks provides strong evidence for the presence of the carboxylic acid, alcohol, and fluorophenyl moieties, thus confirming the compound's identity. znaturforsch.comrsc.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad | docbrown.infolibretexts.org |

| Alcohol | O-H stretch | 3400 - 3200 | Strong, Broad | ucalgary.ca |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong | libretexts.org |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium | quora.com |

| Aryl-Fluoride | C-F stretch | 1250 - 1000 | Strong | |

| Carboxylic Acid / Alcohol | C-O stretch | 1320 - 1050 | Medium-Strong | libretexts.orgvscht.cz |

Emerging Research Directions and Future Perspectives for 2 4 Fluorophenyl 2 Hydroxypropionic Acid and Its Derivatives

Development of More Sustainable and Environmentally Benign Synthetic Processes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, focusing on reducing waste, minimizing hazardous substances, and improving energy efficiency. For 2-(4-Fluorophenyl)-2-hydroxypropionic acid and its derivatives, research is shifting away from traditional synthetic routes, which may involve harsh reagents, towards more sustainable alternatives. orgsyn.org

Key emerging strategies include:

Biocatalytic Synthesis: The use of enzymes and whole-cell systems offers a highly selective and environmentally friendly approach. frontiersin.org Research into the biocatalytic synthesis of related fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid using engineered E. coli, demonstrates the potential for these methods. nih.gov This "one-pot" synthesis approach can significantly reduce the environmental impact compared to conventional chemical methods. frontiersin.orgnih.gov Future work could focus on identifying or engineering enzymes capable of directly synthesizing this compound from renewable feedstocks.

Greener Reagents and Solvents: A notable trend in the synthesis of 2-arylpropionic acids is the replacement of toxic methylating agents like methyl halides with innocuous reagents such as dimethyl carbonate (DMC). orgsyn.org This method is inherently environmentally benign as it does not produce inorganic salt by-products that require disposal. orgsyn.org

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and efficiency over traditional batch processes. The synthesis of related compounds via Curtius rearrangement in continuous flow highlights a scalable and sustainable pathway that could be adapted for derivatives of this compound. researchgate.net

| Methodology | Key Advantages | Relevance to this compound | Reference |

|---|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, use of renewable feedstocks. | Potential for direct, enantioselective synthesis from simple precursors. | frontiersin.orgnih.gov |

| Green Reagents (e.g., DMC) | Low toxicity, no inorganic salt by-products, improved safety profile. | Applicable for methylation steps in the synthesis of derivatives, reducing waste. | orgsyn.org |

| Flow Chemistry | Enhanced safety and control, easy scalability, improved yield and purity. | Offers a scalable and efficient manufacturing process for industrial production. | researchgate.net |

Elucidation of Broader Spectrum Biological Activities and Undiscovered Therapeutic Potential

The 2-arylpropionic acid scaffold is a well-established pharmacophore, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov However, the introduction of a fluorine atom and a hydroxyl group in this compound opens the door to a much wider range of biological activities beyond inflammation. Fluorine's unique properties—high electronegativity and small size—can enhance metabolic stability, binding affinity, and cell permeability. mdpi.comresearchgate.net

Future research is expected to explore:

Anticancer Activity: Fluorinated nucleosides and other fluorinated compounds have shown significant potential as anticancer agents. mdpi.comnih.gov For instance, the 5-fluorocytosine (B48100) derivative (5F-4'-thioFAC) exhibits potent antitumor activity against leukemia and solid tumors. nih.gov Derivatives of this compound could be investigated for similar properties, potentially acting on novel targets or overcoming resistance mechanisms. numberanalytics.commdpi.com

Antiviral and Antimicrobial Properties: Fluorination is a key strategy in the development of antiviral drugs. nih.gov Research on fluorinated pyrimidine (B1678525) and purine (B94841) nucleosides has demonstrated potent activity against viruses like HSV-1 and HSV-2. nih.gov Given the prevalence of drug-resistant microbes, derivatives could also be screened for antibacterial and antifungal activity. numberanalytics.com

Neurological and Cardioprotective Effects: Flavonoids, which are structurally distinct but also feature phenolic rings, have shown neuroprotective and cardioprotective benefits. mdpi.com The introduction of fluorine into such scaffolds can enhance their biological effects. mdpi.com It is plausible that derivatives of this compound could be designed to interact with targets in the central nervous system or cardiovascular system.

Applications in Advanced Materials Science (e.g., development of drug delivery systems and biocompatible materials)

The unique properties imparted by fluorine are highly valuable in materials science, particularly for biomedical applications. frontiersin.orgnih.gov The hydrophobicity and stability of the carbon-fluorine bond can be leveraged to create novel polymers and materials with tailored characteristics. nih.gov

Drug Delivery Systems: Fluorinated polymers are being explored for nanoscale drug delivery systems. nih.gov These materials can form nanoparticles that enhance drug solubility, prolong circulation time, and can be engineered for targeted delivery to tumor tissues. nih.gov A key advantage is that the hydrophobic nature of fluorinated chains can prevent unwanted interactions with lipids and proteins in the bloodstream. nih.gov Furthermore, fluorinated hydrogels are being developed as "smart" drug delivery systems that can release their payload in response to specific stimuli, with 19F Magnetic Resonance Imaging (MRI) being used to monitor drug release. uq.edu.auresearchgate.net

Biocompatible Polymers: There is growing interest in creating biopolymers from fluorinated monomers. For example, 2-fluoro-3-hydroxypropionic acid can be used as a substrate to synthesize poly(2-fluoro-3-hydroxypropionic acid) (FP3HP), a potentially biocompatible and biodegradable polymer. frontiersin.orgnih.gov Similarly, this compound could serve as a monomer for creating new polyesters with unique thermal and mechanical properties, suitable for medical implants or tissue engineering scaffolds.

Computational Chemistry and Molecular Modeling Studies for Rational Drug Design and Optimization (e.g., predicting binding affinities)

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design and optimization of molecules before their synthesis. mdpi.commdpi-res.com For this compound and its derivatives, these in silico methods can accelerate the discovery process and provide deep mechanistic insights.

Predicting Binding Affinities: Techniques like Free-Energy Perturbation (FEP) are increasingly used to accurately predict the binding affinities of congeneric ligands to their protein targets, including challenging ones like G-protein-coupled receptors (GPCRs). acs.orgnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be potent. For example, FEP calculations have successfully guided the development of novel antagonists with nanomolar affinity. acs.orgnih.gov

QSAR/QSPR Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of new derivatives based on their chemical structure. jocpr.com By designing derivatives of α-aryl propanoic acids in silico and calculating their molecular descriptors, researchers can select the most promising candidates for synthesis. jocpr.com

Understanding Molecular Interactions: Density Functional Theory (DFT) calculations are used to understand the electronic structure of fluorinated molecules and how fluorination impacts properties like electron affinity. nsf.govbohrium.com This knowledge is crucial for designing molecules with specific electronic properties to enhance interactions with biological targets. bohrium.com

| Computational Method | Application | Example of Predicted Property | Reference |

|---|---|---|---|

| Free-Energy Perturbation (FEP) | Lead optimization and prediction of ligand potency. | Relative binding free energies (ΔΔG). | acs.orgnih.gov |

| QSAR/QSPR | Designing new derivatives with desired activities. | Biological activity (e.g., IC₅₀), physical properties. | jocpr.com |

| Density Functional Theory (DFT) | Understanding electronic structure and reactivity. | Electron affinity, reaction mechanisms. | nsf.govbohrium.com |

| Molecular Docking | Predicting binding modes of ligands to receptors. | Binding pose, scoring functions. | mdpi-res.comnih.gov |

Translational Research from Preclinical Findings to Potential Clinical Development of Derivatives

The ultimate goal of developing new therapeutic agents is their successful translation from preclinical models to clinical use. Fluorine-containing drugs have a strong track record, with a significant number of FDA-approved drugs in recent years containing fluorine. nih.govmdpi.com This history provides a roadmap for the potential clinical development of derivatives of this compound.

The path from laboratory to clinic involves several key stages:

Lead Optimization: Preclinical findings on biological activity, guided by computational modeling, will inform the chemical modification of the lead compound to improve its efficacy and pharmacokinetic profile. psu.edu The incorporation of fluorine is known to be a valuable strategy for enhancing drug-like properties. researchgate.net

In Vivo Efficacy and Safety: Promising derivatives must be tested in animal models of disease to confirm their therapeutic effects and to establish a preliminary safety profile.

Investigational New Drug (IND) Application: A comprehensive data package on the chemistry, manufacturing, and preclinical data is submitted to regulatory authorities like the FDA to gain approval for human trials. Numerous fluorinated compounds are currently under investigation in clinical trials for various diseases. nih.gov

Clinical Trials (Phase I, II, III): The compound is evaluated in humans to assess its safety, optimal dosing, and efficacy in treating the target disease. The unique properties of fluorine, such as the 18F isotope, can also be leveraged in diagnostic imaging techniques like Positron Emission Tomography (PET) to study drug distribution and target engagement in vivo. mdpi.comresearchgate.net

The journey from a promising chemical scaffold like this compound to a clinically approved drug is long and challenging. However, the convergence of sustainable synthesis, broad biological screening, advanced materials science, and powerful computational tools provides a robust framework for navigating this path and unlocking the full therapeutic and technological potential of its derivatives.

Q & A

What are the optimal synthetic routes for 2-(4-Fluorophenyl)-2-hydroxypropionic acid, and how can enantiomeric purity be ensured?

Basic Research Question

The synthesis of this compound typically involves Friedel-Crafts alkylation or asymmetric hydroxylation of a fluorophenyl precursor. A common approach includes the reaction of 4-fluorophenylacetic acid with a chiral catalyst to introduce the hydroxyl group, followed by acid-catalyzed cyclization. Enantiomeric purity is critical; methods like chiral HPLC (e.g., ACE® columns with deactivated silica, as in ) or enzymatic resolution can achieve >99% enantiomeric excess (ee). Kinetic resolution using lipases or asymmetric hydrogenation with Ru-BINAP catalysts are validated strategies .

How do stereochemical configurations of this compound influence its biological activity in preclinical models?

Advanced Research Question

The (R)- and (S)-enantiomers exhibit distinct bioactivity due to differential binding to target receptors. For example, the (R)-enantiomer may show enhanced inhibition of enzymes like HMG-CoA reductase, as inferred from structurally similar intermediates in cholesterol-lowering agents ( ). Computational docking studies (e.g., AutoDock Vina) combined with in vitro assays using hepatic cell lines can quantify stereospecific effects. Contradictions in activity data may arise from impurities in enantiomer preparations, necessitating rigorous chiral chromatography validation .

What analytical techniques are most reliable for quantifying this compound in complex matrices?

Basic Research Question

Reverse-phase HPLC with UV detection (254 nm) is widely used, as demonstrated for analogous fluorophenylpropionic acids ( ). For enhanced sensitivity in biological samples, LC-MS/MS with a C18 column and electrospray ionization (negative mode) is recommended. Method validation should include spike-recovery experiments in plasma or tissue homogenates, with LOQs ≤10 ng/mL. NMR (¹H/¹³C) is critical for structural confirmation, particularly to distinguish regioisomers .

How can researchers resolve contradictions in reported metabolic stability data for this compound?

Advanced Research Question

Discrepancies in metabolic half-life (e.g., liver microsome vs. in vivo data) may stem from species-specific cytochrome P450 activity or assay conditions (e.g., NADPH concentration). A systematic approach involves:

Cross-species microsome comparisons (human, rat, mouse).

Isotopic labeling (e.g., ¹⁸O in the hydroxyl group) to track metabolic pathways.

Knockout hepatocyte models to identify enzymes responsible for degradation.

Contradictions in enantiomer-specific metabolism require chiral analytical workflows .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Question

The compound is sensitive to light and humidity. Storage recommendations:

- Under inert gas (N₂/Ar) at -20°C in amber vials.

- Use desiccants (e.g., silica gel) in storage containers.

- Avoid aqueous solutions unless buffered at pH 5–6. Decomposition products (e.g., 4-fluorophenylacetic acid) can be monitored via TLC or HPLC .

What computational models predict the environmental fate of this compound?

Advanced Research Question

EPI Suite™ or COSMOtherm can estimate biodegradation half-lives and partition coefficients (log P, log D). Molecular dynamics simulations reveal aggregation tendencies in aqueous environments, which correlate with bioaccumulation risks. Validation via microcosm studies (soil/water systems) is essential, particularly for fluorinated byproducts .

How does the fluorophenyl moiety impact the compound’s solubility and formulation stability?

Basic Research Question

The 4-fluorophenyl group reduces aqueous solubility compared to non-fluorinated analogs. Strategies to improve bioavailability include:

- Salt formation (e.g., sodium or lysine salts).

- Nanoemulsion formulations using PEGylated lipids.

- Co-crystallization with succinic acid. Solubility parameters (Hansen solubility) should be experimentally determined .

What are the key challenges in scaling up enantioselective synthesis for preclinical studies?

Advanced Research Question

Critical issues include catalyst loading (cost) and racemization during workup. Continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-Jacobsen on silica) improve efficiency. Process analytical technology (PAT) tools, such as in-line FTIR, monitor ee in real time. Contradictions between small- and large-scale yields often trace to mixing inefficiencies or temperature gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。